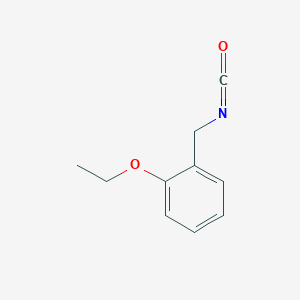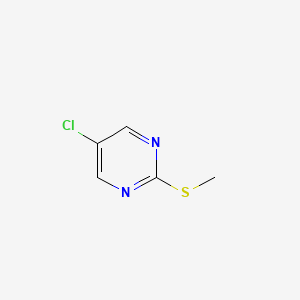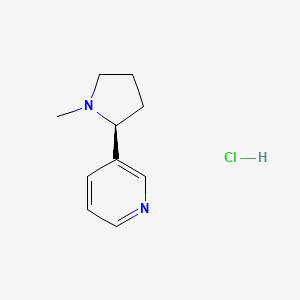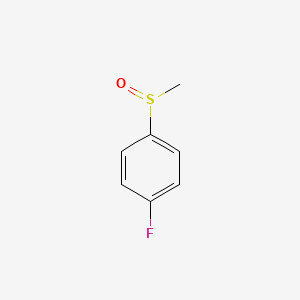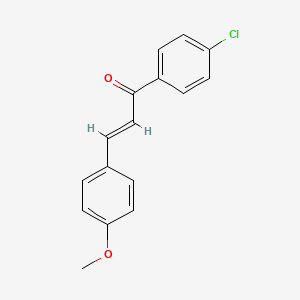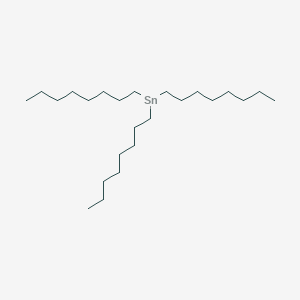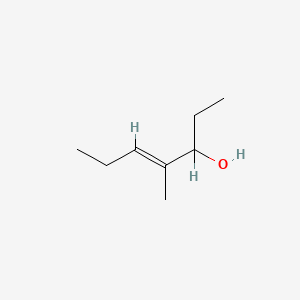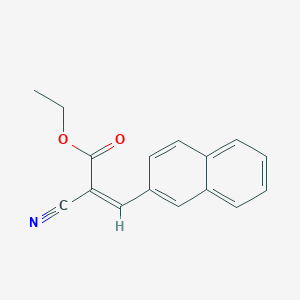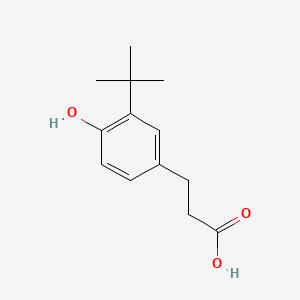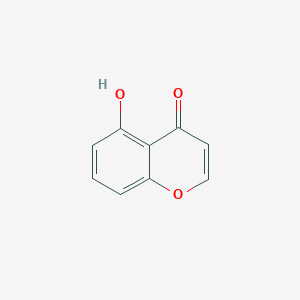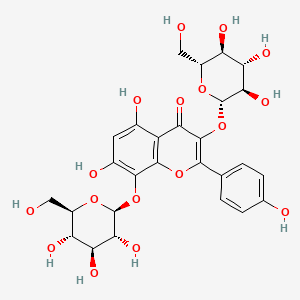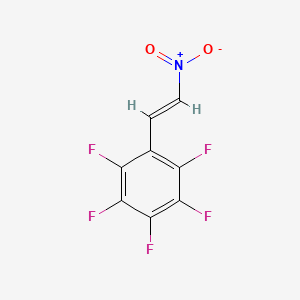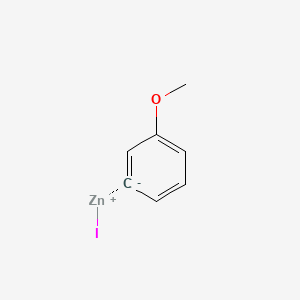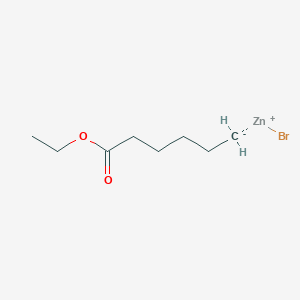![molecular formula C13H14N2O4 B1599277 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 883546-59-6](/img/structure/B1599277.png)
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Übersicht
Beschreibung
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, also known as 4-MOPBA, is a synthetic compound that has been studied for its potential use in various scientific research applications. It is a type of oxadiazole, a heterocyclic compound that contains three nitrogen atoms and two oxygen atoms. Oxadiazole compounds are known for their diverse range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer activities. 4-MOPBA is an interesting compound due to its ability to interact with various biological targets, making it a promising tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
- Field : Biomedical Sciences, specifically Oncology .
- Summary of Application : A compound similar to the one you mentioned, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, has been synthesized and studied for its potential against breast cancer .
- Methods of Application : The compound was synthesized using a linker mode approach. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and MD simulation .
- Results : The molecular docking study showed that the compound exhibited a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for treating breast cancer. This suggests that the compound could potentially have cytotoxic activity against breast cancer through ERα inhibition .
Application in Neurodegenerative Diseases
- Field : Neurology and Pharmacology .
- Summary of Application : 4-Phenylbutyric acid (4-PBA), a derivative of the compound you mentioned, has been studied for its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases .
- Methods of Application : The main actions of 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Application in Organic Transformations
- Field : Organic Chemistry .
- Summary of Application : Phthalic anhydride (PA), a related compound, is a valuable substrate in organic transformations . It is used to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
- Methods of Application : PA is used as a substrate in two- and multicomponent organic reactions . It is also used in esterification reactions and multistep synthesis .
- Results : The use of PA as a substrate has led to the creation of a wide range of heterocyclic compounds .
Application in Industrial Processes
- Field : Industrial Chemistry .
- Summary of Application : A related compound, 4-methoxyphenylbutyric acid, is used in industrial processes .
- Methods of Application : One such process involves the demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride on a multikilogram scale .
- Results : The process results in the production of a demethylated product, which can be used in further chemical reactions .
Application in Alzheimer’s and Parkinson’s Diseases
- Field : Neurology and Pharmacology .
- Summary of Application : 4-Phenylbutyric acid (4-PBA), a derivative of the compound you mentioned, shows potential as a candidate drug for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Methods of Application : The main actions of 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Application in Organic Transformations
- Field : Organic Chemistry .
- Summary of Application : Phthalic anhydride (PA), a related compound, is a valuable substrate in organic transformations . It is used to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
- Methods of Application : PA is used as a substrate in two- and multicomponent organic reactions . It is also used in esterification reactions and multistep synthesis .
- Results : The use of PA as a substrate has led to the creation of a wide range of heterocyclic compounds .
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-10-5-2-4-9(8-10)13-14-11(19-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEZHLBJOFYUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424599 | |
| Record name | 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
CAS RN |
883546-59-6 | |
| Record name | 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



